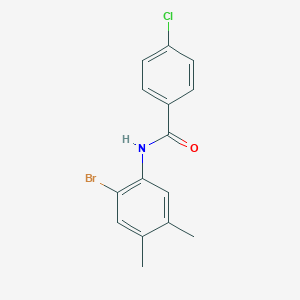
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy metabolism and maintaining cellular homeostasis. A-769662 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation and phosphorylation of its downstream targets. This activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased energy production and cellular homeostasis.
Biochemical and Physiological Effects
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including increased glucose uptake, enhanced fatty acid oxidation, and reduced lipogenesis. It also has anti-inflammatory and anti-apoptotic effects, leading to improved cell survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, including its short half-life and potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, including the development of more potent and selective AMPK activators, the investigation of its effects on different cell types and tissues, and the exploration of its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurodegenerative disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide on cellular metabolism and signaling pathways.
Métodos De Síntesis
The synthesis of N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide involves several steps, including the condensation of 2-aminobenzoic acid with 2-bromoacetophenone, followed by the reaction with sodium azide to form the tetrazole ring. The resulting compound is then coupled with 4-bromobiphenylcarboxylic acid using a Suzuki coupling reaction to obtain N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been found to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disorders, N-(2-methyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(2-methyltetrazol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-20-18-15(17-19-20)16-14(21)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYZBCWLSIWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)

![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)